
5,7-Dihydroxyindoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dihydroxyindoline-2,3-dione is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely distributed in nature and have significant biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxyindoline-2,3-dione typically involves the oxidation of indole derivatives. One common method is the oxidative polymerization of 5,6-dihydroxyindole, which can be achieved using oxidizing agents such as potassium ferricyanide or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an aqueous or organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dihydroxyindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxyindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinones, oxidized indole derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Wissenschaftliche Forschungsanwendungen
5,7-Dihydroxyindoline-2,3-dione has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various indole derivatives and polymers.
Biology: Studied for its role in melanin biosynthesis and its potential as a pigment.
Medicine: Investigated for its antioxidant and anti-inflammatory properties, as well as its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and coatings
Wirkmechanismus
The mechanism of action of 5,7-Dihydroxyindoline-2,3-dione involves its ability to undergo oxidative polymerization, forming melanin-like pigments. These pigments can protect cells from oxidative stress and UV radiation. The compound interacts with various molecular targets, including enzymes involved in melanin biosynthesis, and can modulate signaling pathways related to oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydroxyindole: A precursor in melanin biosynthesis, similar in structure and function.
5,6-Dihydroxyindole-2-carboxylic acid: Another melanin precursor with similar properties.
Indole-5,6-dione: An oxidized derivative of indole with comparable reactivity
Uniqueness
5,7-Dihydroxyindoline-2,3-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo oxidative polymerization and form stable pigments makes it valuable in various applications, from biological research to industrial production .
Eigenschaften
Molekularformel |
C8H5NO4 |
|---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
5,7-dihydroxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H5NO4/c10-3-1-4-6(5(11)2-3)9-8(13)7(4)12/h1-2,10-11H,(H,9,12,13) |
InChI-Schlüssel |
FAEIKFZCLFGLDC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


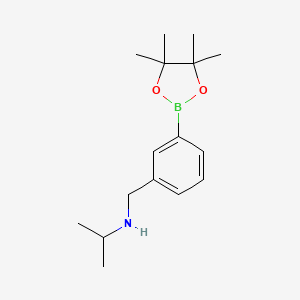




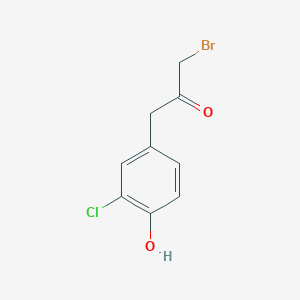

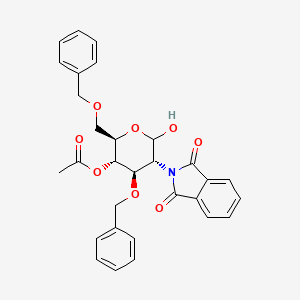
![(r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid](/img/structure/B14038190.png)

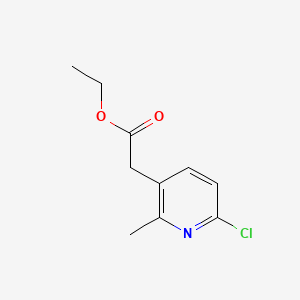

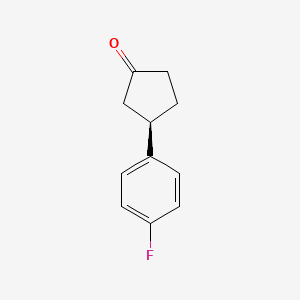
![1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
